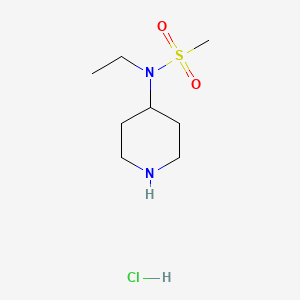

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Description

N-Ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (CAS: 1232059-95-8) is a synthetic organic compound with the molecular formula C₈H₁₉ClN₂O₂S and a molecular weight of 242.77 g/mol . Structurally, it features:

- An ethyl group attached to the piperidine nitrogen, influencing lipophilicity and steric effects.

- A methanesulfonamide moiety (–SO₂NH–), known for enhancing solubility and stability in pharmaceutical contexts.

- A hydrochloride salt form, which improves aqueous solubility and crystallinity for handling .

Properties

IUPAC Name |

N-ethyl-N-piperidin-4-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S.ClH/c1-3-10(13(2,11)12)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUXIHYDBVVORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCNCC1)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride typically involves the following steps:

-

Formation of Piperidin-4-ylmethanesulfonamide

Starting Material: Piperidine.

Reagent: Methanesulfonyl chloride.

Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

-

Ethylation

Starting Material: Piperidin-4-ylmethanesulfonamide.

Reagent: Ethyl iodide.

Conditions: The reaction is typically performed in an aprotic solvent like acetonitrile, with a base such as potassium carbonate to facilitate the substitution reaction.

-

Formation of Hydrochloride Salt

Starting Material: N-ethyl-N-(piperidin-4-yl)methanesulfonamide.

Reagent: Hydrochloric acid.

Conditions: The compound is dissolved in an appropriate solvent, and hydrochloric acid is added to precipitate the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Steps: Including recrystallization or chromatography to obtain the pure compound.

Quality Control: Analytical techniques such as NMR, HPLC, and mass spectrometry to confirm the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions

Reagents: Alkyl halides, acyl chlorides.

Conditions: Typically performed in aprotic solvents with bases to facilitate nucleophilic substitution.

-

Oxidation Reactions

Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Carried out under controlled temperatures to prevent over-oxidation.

-

Reduction Reactions

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

Major Products

Substitution: Formation of various N-alkyl or N-acyl derivatives.

Oxidation: Conversion to sulfonic acids or sulfoxides.

Reduction: Formation of secondary amines or alcohols.

Scientific Research Applications

Chemical Applications

Organic Synthesis

This compound serves as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives. Its ability to participate in various chemical reactions allows for the exploration of reaction mechanisms involving sulfonamides.

Reaction Mechanisms

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is utilized to study reaction mechanisms in organic chemistry, providing insights into the behavior of sulfonamide compounds under different conditions.

Biological Applications

Biochemical Assays

In biological research, this compound is employed to investigate biological pathways that involve sulfonamide derivatives. It aids in the development of biochemical assays that can assess the activity of various biological targets.

Anticancer Research

Recent studies have highlighted its potential anticancer properties. For example, derivatives similar to this compound have been shown to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer). The pro-apoptotic effects observed suggest its utility in cancer therapy.

| Compound | Cell Line | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| Compound 20 | A549 | 42% ± 0.76 | Late apoptosis |

| Compound 11 | HCT116 | 15.64% | Late apoptosis |

| This compound | Various | TBD | TBD |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, specifically its ability to inhibit the NLRP3 inflammasome pathway. This inhibition can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18, indicating potential applications in treating inflammatory diseases.

Medicinal Applications

Drug Development

this compound is being explored for its potential use in drug development due to its antimicrobial properties. It is considered a lead compound for designing new therapeutic agents that target various diseases.

Safety Profile and Cytotoxicity

Studies assessing cytotoxicity have shown that this compound exhibits low toxicity at therapeutic concentrations (10 µM and 50 µM) while maintaining efficacy against cancer cells. This favorable safety profile enhances its appeal for further medicinal applications.

Industrial Applications

Manufacture of Specialty Chemicals

In industrial settings, this compound is used as an intermediate in the synthesis of more complex molecules. Its versatility makes it valuable for producing specialty chemicals that require specific functional groups.

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profile of this compound:

- Cell Proliferation Inhibition : Research has demonstrated that this compound inhibits cell proliferation by inducing cell cycle arrest at the G0/G1 phase across various cancer cell lines.

- Mechanistic Insights : Investigations into its mechanism have revealed modulation of key signaling pathways involved in apoptosis and inflammation, supporting its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride exerts its effects involves:

Molecular Targets: Enzymes or receptors that interact with the sulfonamide group.

Pathways: Inhibition of enzyme activity or modulation of receptor function, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is best understood through comparative analysis with structurally related sulfonamide and piperidine derivatives. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Replacing ethyl with a propane-1-sulfonamide chain (C3) increases molecular weight and lipophilicity, which may alter target selectivity .

Hydrochloride Salt: The HCl salt form in the target compound and its analogs significantly improves aqueous solubility, making them more suitable for in vitro and in vivo studies compared to non-salt forms .

Biological Activity :

- N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (methyl analog) shows higher hydrophilicity, leading to faster renal clearance but reduced membrane permeability .

- N-(2-Piperidin-4-ylethyl)methanesulfonamide hydrochloride , a structural isomer, exhibits distinct spatial arrangements that may affect binding to serotonin or dopamine receptors .

Enzyme Inhibition :

- Sulfonamide derivatives with longer alkyl chains (e.g., propane-1-sulfonamide) demonstrate broader enzyme inhibition profiles, while the target compound’s ethyl group may offer a balance between specificity and solubility .

Biological Activity

N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a sulfonamide derivative, has garnered attention in the scientific community due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution, which can influence its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Notably, it has been shown to bind to DNA, potentially leading to alterations in cellular processes such as proliferation and apoptosis. This interaction may inhibit cell growth by affecting DNA replication and repair mechanisms .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperidine have been evaluated for their ability to induce apoptosis in various cancer cell lines. The compound has demonstrated pro-apoptotic effects, particularly in lung cancer (A549) and colorectal cancer (HCT116) cell lines, where it induced late apoptosis or necrosis .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| Compound 20 | A549 | 42% ± 0.76 | Late apoptosis |

| Compound 11 | HCT116 | 15.64% | Late apoptosis |

| This compound | Various | TBD | TBD |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the NLRP3 inflammasome pathway, which plays a crucial role in the inflammatory response. By blocking this pathway, the compound can reduce the release of pro-inflammatory cytokines such as IL-1β and IL-18 . This mechanism suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Cell Proliferation Inhibition : A study demonstrated that this compound inhibited cell proliferation in vitro by inducing cell cycle arrest at the G0/G1 phase across several cancer cell lines .

- Cytotoxicity Assessment : In a cytotoxicity study using MTT assays on human gingival fibroblasts and gastric adenocarcinoma cells, the compound exhibited low cytotoxicity at therapeutic concentrations (10 µM and 50 µM), indicating a favorable safety profile while maintaining efficacy against cancer cells .

- Mechanistic Insights : Research into the compound's mechanism revealed that it could modulate key signaling pathways involved in apoptosis and inflammation, suggesting its utility as a therapeutic agent in oncology and inflammatory disorders .

Q & A

Q. What are the established synthetic routes for N-ethyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride?

The synthesis typically involves reacting a piperidine derivative (e.g., 4-aminopiperidine) with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide intermediate. Subsequent N-ethylation using ethyl bromide or iodide under basic conditions yields the final product, which is isolated as the hydrochloride salt via acidification and recrystallization . Key steps include:

Q. How is the compound characterized for structural confirmation?

A combination of analytical techniques is used:

- NMR spectroscopy : H and C NMR to confirm substituents on the piperidine ring and sulfonamide linkage (e.g., δ ~2.8 ppm for N–CH–SO) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 281.12) .

- X-ray crystallography : For definitive structural assignment, SHELX software is used to refine crystal structures, particularly when resolving hydrogen-bonding networks .

Q. What safety protocols are recommended for handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables include:

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to 4-ethylpiperidine minimizes side reactions .

- Temperature control : Maintain 0–5°C during sulfonylation to suppress hydrolysis .

- Catalysis : Add catalytic KI to enhance alkylation efficiency during N-ethylation .

- Workflow : Use batch reactors with inline pH monitoring to ensure consistent acidification .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Orthogonal validation : Cross-check with HPLC (C18 column, 0.1% TFA in water/acetonitrile) to detect impurities .

- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous proton signals .

- Dynamic NMR : Study variable-temperature H NMR to identify conformational exchange in the piperidine ring .

Q. What strategies address instability under varying pH and temperature conditions?

- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC-MS to identify degradation products (e.g., hydrolysis of the sulfonamide group) .

- Buffered solutions : Store the compound in pH 4–5 acetate buffer to minimize base-catalyzed decomposition .

- Lyophilization : For long-term storage, lyophilize aqueous solutions to prevent hydrate formation .

Q. How to assess its pharmacological activity in vitro?

- Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid or σ receptors) using H-labeled antagonists .

- Enzyme inhibition : Measure IC values against target enzymes (e.g., kinases) via fluorescence-based assays .

- Cellular uptake : LC-MS quantification of intracellular concentrations in HEK293 cells after 24-hour exposure .

Q. What challenges arise in crystallographic analysis, and how are they mitigated?

- Disordered moieties : Refine using SHELXL’s PART instruction to model alternative conformations of the ethyl group .

- Twinned crystals : Apply Hooft metrics in PLATON to detect twinning and reprocess data with TWINABS .

- Weak diffraction : Optimize crystal growth via vapor diffusion (2-methyl-2,4-pentanediol as precipitant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.